N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide

Description

Molecular Architecture and Functional Group Analysis

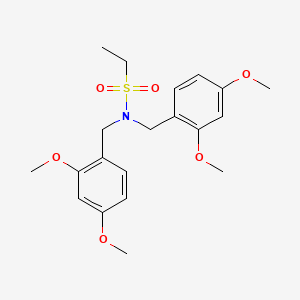

The molecular architecture of N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide is characterized by a central ethanesulfonamide unit bearing two identical 2,4-dimethoxybenzyl substituents on the nitrogen atom. The compound possesses the IUPAC name N,N-bis[(2,4-dimethoxyphenyl)methyl]ethanesulfonamide and is registered under CAS number 803728-18-9. The molecular formula C20H27NO6S indicates the presence of 20 carbon atoms, 27 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one sulfur atom, resulting in a monoisotopic mass of 409.155909.

The structural backbone consists of an ethanesulfonamide moiety where the sulfur atom forms characteristic double bonds with two oxygen atoms and single bonds with both a carbon atom from the ethyl group and the nitrogen atom. The nitrogen center serves as the branching point for the two 2,4-dimethoxybenzyl substituents, creating a tertiary amine configuration within the sulfonamide framework. Each benzyl substituent features a benzene ring with methoxy groups positioned at the 2 and 4 positions relative to the methylene bridge connecting to the nitrogen atom.

The methoxy substituents introduce significant electronic effects through their electron-donating properties, which influence the electron density distribution throughout the aromatic systems. Research on related sulfonamide compounds has demonstrated that the geometric parameters of the sulfonamide group remain relatively consistent regardless of substituent variations, with sulfur-oxygen bond lengths typically ranging from 1.428 to 1.441 angstroms and sulfur-nitrogen bond lengths spanning 1.618 to 1.622 angstroms. The presence of multiple aromatic rings and methoxy groups creates an extended conjugated system that affects the overall electronic properties and conformational preferences of the molecule.

The sulfonamide functional group exhibits characteristic bonding patterns that have been extensively studied in related compounds. The sulfur-nitrogen bond length serves as a particularly important structural parameter, with studies showing that this distance correlates strongly with the electronic properties of the molecule. In sulfonamide derivatives, the nitrogen atom typically adopts a pyramidal geometry due to the presence of a lone pair, though the degree of pyramidalization can vary depending on the nature of the substituents and their electronic effects.

Crystallographic Data and Conformational Flexibility

Crystallographic analysis of sulfonamide compounds reveals distinctive conformational preferences and packing arrangements that are influenced by both intramolecular and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound were not available in the current literature, extensive studies on related sulfonamide derivatives provide valuable insights into the expected structural behavior of this compound.

The conformational flexibility of this compound is primarily governed by rotation around the nitrogen-benzyl carbon bonds and the orientation of the methoxy substituents. Research on similar benzyl-substituted compounds indicates that the benzyl groups can adopt various orientations relative to the central sulfonamide unit, with the most stable conformations typically featuring gauche arrangements that minimize steric interactions between the bulky substituents. The presence of two identical 2,4-dimethoxybenzyl groups creates potential for both symmetric and asymmetric conformational arrangements.

Studies on related sulfonamide compounds have revealed that the dihedral angles between aromatic ring planes can vary significantly, ranging from approximately 73.5 degrees to 102.3 degrees depending on the nature of the substituents and crystal packing forces. These angular variations reflect the conformational flexibility inherent in molecules containing multiple aromatic systems connected through flexible linkers. The methoxy substituents at the 2 and 4 positions introduce additional conformational considerations, as these groups can rotate around their respective carbon-oxygen bonds.

The sulfonamide group itself exhibits relatively restricted conformational behavior, with the sulfur-nitrogen bond showing limited rotational freedom due to partial double bond character arising from orbital overlap between the nitrogen lone pair and sulfur d-orbitals. This restricted rotation influences the overall molecular geometry and affects the relative orientations of the benzyl substituents. Computational studies on sulfonamide derivatives have demonstrated that the preferred conformations typically place the amino hydrogen atoms in eclipsed orientations relative to the sulfonyl oxygen atoms, a configuration that minimizes the overall dipole moment of the molecule.

Temperature-dependent conformational studies on related compounds suggest that thermal energy can overcome rotational barriers, leading to dynamic averaging of conformational states in solution. The presence of multiple methoxy groups introduces additional hydrogen bonding possibilities that can stabilize specific conformational arrangements both in the solid state and in solution. These interactions contribute to the overall conformational landscape and influence the observed structural preferences.

Comparative Structural Analysis with Related Bis(2,4-dimethoxybenzyl) Derivatives

Comparative analysis with related bis(2,4-dimethoxybenzyl) derivatives reveals the distinctive structural features introduced by the ethanesulfonamide functionality. The most closely related compound is bis(2,4-dimethoxybenzyl)amine, which shares the same bis(2,4-dimethoxybenzyl) substitution pattern but lacks the sulfonamide group. This comparison highlights the significant structural impact of the sulfonyl moiety on molecular architecture and properties.

Bis(2,4-dimethoxybenzyl)amine possesses the molecular formula C18H23NO4 with a molecular weight of 317.379, indicating the absence of the ethanesulfonyl group present in this compound. The structural differences between these compounds are summarized in the following comparative table:

| Property | This compound | Bis(2,4-dimethoxybenzyl)amine |

|---|---|---|

| Molecular Formula | C20H27NO6S | C18H23NO4 |

| Molecular Weight | 409.497 | 317.379 |

| CAS Number | 803728-18-9 | 20781-23-1 |

| Functional Groups | Tertiary sulfonamide, methoxy | Secondary amine, methoxy |

| Sulfur Content | Present (sulfonamide) | Absent |

| Additional Carbons | 2 (ethyl group) | 0 |

The introduction of the ethanesulfonamide functionality significantly alters the electronic properties and steric environment around the nitrogen center. In bis(2,4-dimethoxybenzyl)amine, the nitrogen atom functions as a secondary amine with a more nucleophilic character, while in the sulfonamide derivative, the nitrogen exhibits reduced basicity due to the electron-withdrawing effects of the sulfonyl group. This electronic modification affects the conformational preferences and intermolecular interactions of the respective compounds.

Another relevant comparison involves N,N-bis(4-methoxybenzyl)ethanesulfonamide, which shares the ethanesulfonamide backbone but features different methoxy substitution patterns. This compound has the molecular formula C18H23NO4S with a molecular weight of 349.4, differing from the title compound in having methoxy groups only at the 4-position of each benzyl substituent rather than at both the 2 and 4 positions. The additional methoxy groups in this compound increase both the molecular weight and the electron density on the aromatic rings, potentially affecting the overall conformational behavior and intermolecular interactions.

The structural comparison extends to other benzoxazine dimer analogs that share similar bis(dimethoxybenzyl) architectures but with different linking functionalities. Research on compounds such as 6,6'-((methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) demonstrates how variations in the central linking group and substituent patterns affect biological activity and molecular properties. These studies reveal that the specific arrangement of methoxy groups and the nature of the central functional group play crucial roles in determining the overall molecular behavior and potential applications.

The conformational analysis of these related compounds indicates that the presence of the sulfonamide group introduces additional rigidity compared to simple amine derivatives. The partial double bond character of the sulfur-nitrogen bond restricts rotation and influences the relative orientations of the benzyl substituents. This structural constraint, combined with the steric bulk of the sulfonyl group, creates distinct conformational preferences that differentiate the sulfonamide derivatives from their simpler amine analogs.

Properties

IUPAC Name |

N,N-bis[(2,4-dimethoxyphenyl)methyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO6S/c1-6-28(22,23)21(13-15-7-9-17(24-2)11-19(15)26-4)14-16-8-10-18(25-3)12-20(16)27-5/h7-12H,6,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVCLUAMDDILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC1=C(C=C(C=C1)OC)OC)CC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Precursors Synthesis

The core aromatic components, namely 2,4-dimethoxybenzyl derivatives, are synthesized via methylation of phenolic precursors or through electrophilic aromatic substitution reactions. The methylation is usually performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, ensuring regioselective substitution at the 2 and 4 positions.

Sulfonylation of Amines

The sulfonamide backbone is constructed by sulfonylating amines with ethane sulfonyl chloride. This step is critical for introducing the sulfonamide linkage and is optimized to prevent over-sulfonylation or side reactions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonylation | Ethane sulfonyl chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | 75-85% | Conducted at 0°C to room temperature to control reactivity |

Aromatic Nucleophilic Substitution

The aromatic rings bearing methoxy groups undergo nucleophilic substitution with amines or phenols, facilitated by suitable leaving groups such as chlorides or bromides. The reactions are performed under reflux with polar aprotic solvents like DMF or DMSO.

Coupling Reactions

The assembly of the bis(benzyl) units involves palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, which allow for the formation of biaryl linkages with high regioselectivity and yields.

| Reaction | Catalysts | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Boronate esters | Reflux, inert atmosphere | 70-85% | Used to connect aromatic units with boronic acids or esters |

| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI | Alkynyl halides | Room temp to mild heating | 65-80% | Employed for introducing alkynyl linkages |

Macrocyclization

Macrocyclization is achieved via intramolecular S_NAr or Heck reactions, forming large ring systems essential for biological activity. These steps require high dilution conditions to favor intramolecular over intermolecular reactions.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Intramolecular S_NAr | Nucleophile (phenolate or amine) | High dilution, base (NaH, Cs₂CO₃) | 30-50% | Sensitive to functional group compatibility |

| Intramolecular Heck | Pd(0) catalyst, base | Elevated temperature | 40-60% | Effective for larger rings, often with moderate yields |

Specific Research Findings and Data

Patent-Based Synthesis

A patent (US9428524B2) details a synthetic process involving sulfonylation of aromatic amines followed by macrocyclization through intramolecular S_NAr reactions. The process emphasizes regioselective aromatic substitution and the use of protecting groups to enhance yield and purity.

Macrocyclization via Intramolecular Heck and Mitsunobu Reactions

Research has demonstrated the utility of intramolecular Heck reactions for macrocycle formation, with yields ranging from 40-60%. The key transformation involves cyclization of iodoalkene intermediates, which are derived from sulfonamide precursors. Mitsunobu reactions have also been employed for macrocyclization, particularly when intramolecular S_N2 pathways are preferred, yielding moderate yields (~30-50%).

Coupling Strategies

Suzuki coupling reactions between aromatic boronate esters and halogenated aromatic compounds have been successfully used to assemble the aromatic backbone, with yields typically exceeding 70%. These reactions are performed under inert atmospheres with palladium catalysts, ensuring high regioselectivity.

Functional Group Compatibility and Optimization

Research indicates that functional groups such as methoxy, nitro, and halides are compatible with the coupling and cyclization conditions, provided that reaction parameters are carefully optimized. The stability of intermediates under basic and thermal conditions is crucial for successful synthesis.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Aromatic methylation | Methyl iodide, K₂CO₃ | Reflux, 24 hours | 80-90% | Regioselective at 2,4-positions |

| Sulfonylation | Ethane sulfonyl chloride, triethylamine | 0°C to room temp | 75-85% | Controlled addition to prevent over-sulfonylation |

| Aromatic substitution | Phenols/amines, DMF/DMSO | Reflux | 70-85% | Regioselectivity critical |

| Suzuki coupling | Pd(PPh₃)₄, boronate esters | Reflux, inert atmosphere | 70-85% | High regioselectivity and yield |

| Macrocyclization (SNAr) | NaH or Cs₂CO₃ | High dilution, room temp | 30-50% | Sensitive to functional groups |

| Macrocyclization (Heck) | Pd(0), base | Elevated temp | 40-60% | Larger rings challenging |

Chemical Reactions Analysis

Types of Reactions

N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide has been utilized in the synthesis of various pharmaceutical compounds. It serves as a versatile building block due to its ability to undergo various chemical reactions.

Case Study: Synthesis of Antiviral Agents

This compound has been explored in the synthesis of anti-HIV agents. The structural modifications facilitated by this compound allow for the development of novel therapeutic agents targeting viral replication pathways .

Synthesis of Complex Molecules

The compound is also significant in organic synthesis where it acts as a protecting group for sulfamates. This application is crucial in the synthesis of phenolic O-sulfamates which are sensitive to basic conditions. By using this compound as a protecting group, researchers can achieve stable intermediates that can be further manipulated .

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Reaction Compatibility |

|---|---|---|---|

| N,N-bis(2,4-dimethoxybenzyl) | High | 10% H-imidazole at room temp | Broad |

| 4-Methoxybenzyl | Moderate | Acidic conditions | Limited |

| Benzyl | Low | Strong acids | Very limited |

Drug Formulation

This compound has been investigated for its role in drug formulation, particularly in combination therapies. Studies have shown that it can enhance the efficacy of other drugs when used in combination with agents like fenofibrate and rosuvastatin .

Case Study: Combination Therapy

In a study involving combination therapies for lipid regulation, this compound was administered alongside established medications to improve therapeutic outcomes. The results indicated enhanced lipid-lowering effects compared to monotherapy .

Mechanism of Action

The mechanism of action of N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Protective Group Strategy

N,N-Bis(2,4-dimethoxybenzyl)-4-formylbenzenesulphonamide ()

- Structure : Contains a formyl group on the benzene ring adjacent to the sulfonamide.

- Role : Intermediate in synthesizing hybrid anticancer agents targeting carbonic anhydrase and thioredoxin reductase.

- Comparison : Unlike the ethanesulfonamide derivative, this compound incorporates an aromatic ring, enhancing π-π stacking interactions in enzyme binding. The DMB groups are retained during initial synthesis but removed in later stages to expose reactive sites .

N,N-Bis(2-bromoethyl)-4-methylbenzenesulfonamide ()

- Structure : Bromoethyl substituents instead of DMB groups.

- Role : Serves as a crosslinking agent or alkylating agent in polymer chemistry.

- Comparison : The bromoethyl groups confer electrophilic reactivity, enabling nucleophilic substitutions, whereas DMB groups are inert under basic conditions but cleavable under acidic conditions .

Bifunctional and Branched Sulfonamides

N,N′-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide) ()

- Structure : Two 4-methylbenzenesulfonamide groups linked by an ethane bridge.

- Role : Used in crystal engineering and supramolecular chemistry due to its symmetrical structure and hydrogen-bonding capacity.

- Comparison : The ethane linker creates a rigid backbone, contrasting with the flexible DMB groups in N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide. This compound lacks protective groups, making it unsuitable for stepwise syntheses .

4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide ()

Functionalized Sulfonamides for Targeted Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide ()

- Structure : Combines a sulfamoyl group with a benzothiazole moiety.

- Role : Designed for kinase or protease inhibition, leveraging the benzothiazole’s affinity for hydrophobic enzyme pockets.

- Comparison : The isobutyl groups enhance lipophilicity, whereas DMB groups balance protection and moderate polarity for intermediate stability .

(4-(N,N-bis(2,4-dimethoxybenzyl)sulfamoyl)-2-nitrophenyl)(methyl)carbamic chloride ()

Key Research Findings and Data Tables

Biological Activity

N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 357.44 g/mol

- CAS Number : 20781-23-1

The compound features two 2,4-dimethoxybenzyl groups attached to an ethanesulfonamide moiety, which contributes to its lipophilicity and potential bioactivity.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, including E1 activating enzymes. This inhibition can modulate cellular responses to inflammatory stimuli, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

- Antioxidant Properties : Research indicates that the compound may possess antioxidant capabilities, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .

- Cell Signaling Modulation : The compound may influence cell signaling pathways associated with apoptosis and cell survival, potentially affecting cancer cell proliferation and survival .

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary of key findings:

Case Study 1: Inflammatory Disease Model

In a study involving a murine model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and inflammatory cytokine levels compared to control groups. This suggests its potential as a therapeutic agent for managing inflammatory conditions.

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective effects in a model of oxidative stress-induced neuronal damage. The compound exhibited a protective effect against apoptosis induced by reactive oxygen species (ROS), highlighting its potential for treating neurodegenerative diseases like Alzheimer's.

Q & A

Basic: What are the key synthetic routes for preparing N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide and its metal complexes?

Methodological Answer:

The synthesis typically involves:

- Protective Group Strategy : The 2,4-dimethoxybenzyl (DMB) group is introduced to protect reactive sites (e.g., amines or sulfonamide nitrogen) during multi-step reactions. This group is stable under acidic and basic conditions but can be cleaved via hydrogenolysis or oxidation .

- Metal Complex Formation : Reacting the ligand with metal salts (e.g., K₂PtCl₄ or K₂PdCl₄) in ethanol to form platinum(II) or palladium(II) complexes. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield and purity .

- Purification : Column chromatography or recrystallization is used to isolate the final product.

Basic: What analytical techniques are employed to characterize this compound?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- Elemental Analysis : Validates molecular composition.

- X-ray Crystallography : For structural elucidation of metal complexes (e.g., Pt/Pd coordination geometry) .

Advanced: How does the 2,4-dimethoxybenzyl group affect stability during hydrogenation or oxidative cleavage?

Methodological Answer:

- Hydrogenation Challenges : The DMB group undergoes partial ring saturation under H₂ (1 atm) with Pd(OH)₂/C, leading to incomplete deprotection. Alternative catalysts (e.g., Pd/C with modified pressure) may mitigate this .

- Oxidative Cleavage : Oxidizing agents (e.g., DDQ or CAN) can produce complex mixtures due to competing side reactions. Optimizing solvent (e.g., dichloromethane vs. acetonitrile) and stoichiometry improves selectivity .

- Stability Testing : Monitor via TLC or HPLC under varying conditions (pH, temperature) to identify degradation pathways.

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays :

- In vitro testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare efficacy to reference drugs (e.g., ampicillin, fluconazole) .

- Mechanistic Studies : Assess membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., β-lactamase activity).

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .

Advanced: What strategies prevent side reactions during deprotection of the 2,4-dimethoxybenzyl group?

Methodological Answer:

- Catalyst Optimization : Use Pearlman’s catalyst (Pd(OH)₂/C) with controlled H₂ pressure (3–5 atm) to minimize over-reduction .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance catalyst activity and reduce byproduct formation.

- Additives : Triethylamine (1–2 equiv.) neutralizes acidic byproducts, preventing decomposition .

Basic: What solvents and bases are optimal for synthesizing sulfonamide derivatives like this compound?

Methodological Answer:

- Solvents :

- Dichloromethane (DCM) : For nucleophilic substitutions due to low polarity and inertness.

- Dimethylformamide (DMF) : Enhances solubility of polar intermediates .

- Bases :

- Triethylamine (TEA) : Effective for deprotonating sulfonamide NH groups.

- Sodium hydride (NaH) : Used in anhydrous conditions for highly reactive intermediates .

Advanced: How does the sulfonamide group influence coordination chemistry in metal complexes?

Methodological Answer:

- Binding Modes : The sulfonamide S=O group acts as a weak Lewis base, coordinating to Pt(II) or Pd(II) via the oxygen atom. Bidentate binding (O,S) is observed in complexes, confirmed by X-ray crystallography .

- Electronic Effects : Electron-withdrawing DMB groups stabilize the metal center, enhancing complex stability in biological matrices .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.